Cas no 2091718-10-2 (1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid)

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid is a versatile compound with significant advantages in organic synthesis. It features a pyrimidinyl group and an azetidine ring, offering enhanced reactivity and selectivity. The presence of the dimethylamino substituent provides a nucleophilic center for various reactions, while the carboxylic acid group facilitates easy functionalization. This compound is well-suited for the synthesis of complex organic molecules, including pharmaceutical intermediates.
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid structure
2091718-10-2 structure
Product name:1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
CAS No:2091718-10-2
MF:C10H14N4O2
MW:222.243761539459
CID:5722973
PubChem ID:121206230

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(6-(dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
    • AKOS026715399
    • starbld0037416
    • 1-[6-(dimethylamino)pyrimidin-4-yl]azetidine-3-carboxylic acid
    • F1967-5400
    • 2091718-10-2
    • 3-Azetidinecarboxylic acid, 1-[6-(dimethylamino)-4-pyrimidinyl]-
    • 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
    • Inchi: 1S/C10H14N4O2/c1-13(2)8-3-9(12-6-11-8)14-4-7(5-14)10(15)16/h3,6-7H,4-5H2,1-2H3,(H,15,16)
    • InChI Key: JOEFJUZOGLOHCE-UHFFFAOYSA-N
    • SMILES: OC(C1CN(C2C=C(N=CN=2)N(C)C)C1)=O

Computed Properties

  • Exact Mass: 222.11167570g/mol
  • Monoisotopic Mass: 222.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.364±0.06 g/cm3(Predicted)
  • Boiling Point: 477.3±45.0 °C(Predicted)
  • pka: 3.52±0.20(Predicted)

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-5400-0.5g
1-(6-(dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
2091718-10-2 95%+
0.5g
$754.0 2023-09-06
Life Chemicals
F1967-5400-5g
1-(6-(dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
2091718-10-2 95%+
5g
$2382.0 2023-09-06
TRC
D132801-1g
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic Acid
2091718-10-2
1g
$ 1135.00 2022-06-05
TRC
D132801-100mg
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic Acid
2091718-10-2
100mg
$ 210.00 2022-06-05
Life Chemicals
F1967-5400-2.5g
1-(6-(dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
2091718-10-2 95%+
2.5g
$1588.0 2023-09-06
Life Chemicals
F1967-5400-0.25g
1-(6-(dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
2091718-10-2 95%+
0.25g
$716.0 2023-09-06
TRC
D132801-500mg
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic Acid
2091718-10-2
500mg
$ 750.00 2022-06-05
Life Chemicals
F1967-5400-1g
1-(6-(dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
2091718-10-2 95%+
1g
$794.0 2023-09-06
Life Chemicals
F1967-5400-10g
1-(6-(dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
2091718-10-2 95%+
10g
$3335.0 2023-09-06

Additional information on 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid

Introduction to 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS No. 2091718-10-2)

1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS No. 2091718-10-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif combining a pyrimidine ring with an azetidine moiety, exhibits promising potential in the development of novel therapeutic agents. The presence of a dimethylamino substituent and a carboxylic acid functional group enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The compound's molecular structure, characterized by its heterocyclic framework, positions it as a candidate for further exploration in various biological pathways. Recent studies have highlighted the importance of such molecules in addressing unmet medical needs, particularly in oncology and infectious diseases. The pyrimidine core is a common scaffold in many bioactive molecules, and its combination with azetidine introduces additional conformational flexibility, which can be exploited to optimize pharmacokinetic properties.

In the context of modern drug development, 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid has been investigated for its potential as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways, and dysregulation of these enzymes is often associated with diseases such as cancer. By targeting specific kinases, this compound may interfere with aberrant signaling cascades, thereby offering a therapeutic intervention. Preliminary in vitro studies suggest that derivatives of this compound exhibit inhibitory activity against certain kinases, warranting further investigation.

The carboxylic acid group in the molecule provides opportunities for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. This versatility makes it an attractive building block for medicinal chemists seeking to develop novel small-molecule drugs. Additionally, the dimethylamino substituent can influence solubility and metabolic stability, factors that are critical for drug efficacy and safety.

Advances in computational chemistry have accelerated the process of identifying promising candidates like 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid. Molecular docking simulations and virtual screening have been employed to predict binding affinities and interactions with target proteins. These computational approaches complement experimental efforts, allowing researchers to prioritize compounds for further validation. The integration of machine learning models has further enhanced the accuracy of these predictions, reducing the time required for hit identification.

Recent publications have explored the synthesis and characterization of analogs related to 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid, demonstrating its utility as a starting point for drug discovery programs. For instance, modifications to the pyrimidine ring or the azetidine moiety have yielded compounds with improved potency or selectivity. Such structural optimizations are essential for translating preclinical findings into clinical success.

The pharmaceutical industry continues to invest in innovative approaches to combat emerging diseases and improve existing treatments. Compounds like 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid represent a testament to the ongoing quest for novel molecular entities that can address complex therapeutic challenges. As research progresses, collaborations between academic institutions and pharmaceutical companies will be crucial in advancing these discoveries from bench to market.

The chemical properties of 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid also make it relevant for exploring new synthetic methodologies. The combination of functional groups offers multiple sites for reaction, allowing chemists to employ diverse synthetic strategies. Techniques such as palladium-catalyzed cross-coupling reactions or enzymatic modifications could be leveraged to introduce additional complexity into the molecule while maintaining its core structure.

In conclusion, 1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS No. 2091718-10-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological relevance position it as a valuable asset in the quest for novel therapeutics. As scientific understanding evolves and new technologies emerge, compounds like this will continue to play a pivotal role in shaping the future of medicine.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd